![molecular formula C16H19N3O3S B2858226 (E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide CAS No. 1334028-17-9](/img/structure/B2858226.png)
(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, making them important targets for the treatment of autoimmune diseases, cancer, and inflammatory disorders. CP-690,550 has been extensively studied for its potential therapeutic applications, and
Scientific Research Applications
Synthetic Applications in Heterocyclic Compound Formation
Enaminoketones and their derivatives, including compounds structurally related to (E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide, serve as pivotal intermediates in the synthesis of various heterocyclic compounds. These include pyridine, pyrimidine, and pyrrole derivatives, which are common motifs in alkaloid structures and are frequently employed as building blocks for the preparation of a variety of bicyclic compounds of biological interest (Negri, Kascheres, & Kascheres, 2004). The versatility of enaminones in synthetic chemistry highlights their importance in accessing a wide array of structurally diverse and biologically active molecules.
Potential Anticancer Activities
Transition metal complexes, particularly those involving ruthenium, exhibit promising anticancer properties. The structure-activity relationship studies of Ru(II) complexes, including those potentially derivable from enaminone-like precursors, suggest that the chemical structure of these complexes is closely related to their ability to interact with DNA/proteins and exhibit anticancer activity. This underscores the significance of enaminone derivatives in the design and development of new therapeutic agents with potential antitumor activity (Simović, Masnikosa, Bratsos, & Alessio, 2019).
Role in Pharmaceutical Chemistry
The structural motif of (E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide, which encompasses nitrogen heterocycles, is prevalent among FDA-approved pharmaceuticals. Nitrogen heterocycles form the backbone of a significant proportion of small-molecule drugs due to their diverse pharmacological properties. The analysis of nitrogen heterocycles in approved drugs reveals the importance of these structures in medicinal chemistry, further emphasizing the potential applications of compounds like (E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide in drug discovery and development (Vitaku, Smith, & Njardarson, 2014).
properties
IUPAC Name |
(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-18-23(21,22)14-7-4-13(5-8-14)6-9-15(20)19-16(12-17)10-2-3-11-16/h4-9,18H,2-3,10-11H2,1H3,(H,19,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSJNOBTFCSISP-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.